The synthesis of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves several key steps:
The molecular structure of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine can be described as follows:
The compound features:
The presence of bromine enhances the electrophilic character of the pyridine ring, making it a potential site for further chemical modifications.
3-Bromo-5-((tetrahydro-2H-pyran-4-yloxy)pyridine can participate in various chemical reactions:
Reagents commonly used in these reactions include:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-bromo-5-((tetrahydro-2H-pyran-4-yloxy)pyridine) largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors:
These interactions may lead to modulation of biological activity, making this compound a candidate for drug development.
3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine has several scientific applications:
The strategic incorporation of bromine at the meta-position relative to oxygen functionality in pyridine derivatives demands precise control over electronic and steric factors. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine synthesis capitalizes on the inherent nucleophilicity of 5-bromopyridin-3-ol, where the phenolic oxygen serves as the key reactive site for subsequent ether formation. This approach relies on the activation of the pyridinolic hydroxyl group, enabling efficient O-alkylation while preserving the bromine substituent intact. The electron-withdrawing nature of both the bromine atom and the pyridinic nitrogen significantly reduces the nucleophilicity of ring carbon atoms, thereby directing reactivity toward the oxygen center. This regioselectivity is critical for achieving high yields without competing N-alkylation or polybromination side reactions. Computational studies indicate that the HOMO localization on the oxygen atom in 5-bromopyridin-3-ol exceeds that of carbon atoms by >40%, providing a quantum mechanical basis for observed selectivity patterns [5].
The Mitsunobu reaction stands as the predominant industrial method for constructing the critical ether linkage in 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, achieving reported yields of 87% under optimized conditions. This reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate in situ activation of tetrahydro-2H-pyran-4-ol (THP alcohol), converting it into a potent electrophile capable of reacting with the pyridinolic oxygen [1]. Key process parameters include:
Table 1: Optimized Mitsunobu Reaction Parameters for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Synthesis
Parameter | Specification | Purpose |
---|---|---|
Reactants | 5-Bromopyridin-3-ol : THP alcohol (1:1.5) | Ensures excess alcohol drives reaction completion |
Catalyst System | PPh₃ : DEAD (1.5 equiv each) | Forms reactive phosphonium intermediate |
Solvent | Toluene (2.0 L per 146g substrate) | Azeotropic water removal; high boiling point |
Reaction Time | 19 hours at reflux | Complete consumption of starting materials |
Workup | NaOH wash → HCl dissolution → pH 13 adjustment | Removes triphenylphosphine oxide; purifies via acid-base partitioning |
Isolation Yield | 87% | Isolated as dark red viscous oil/low-melting solid |
While direct meta-bromination of pyridine derivatives remains challenging, late-stage functionalization via catalytic cross-coupling offers an alternative pathway to access 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. Palladium-catalyzed Suzuki-Miyaura coupling has demonstrated utility in installing complex substituents on bromopyridine intermediates. Notably, 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine serves as a versatile coupling partner with boronic acids/esters under Pd(PPh₃)₄ catalysis (1-5 mol%) in toluene/water mixtures at 80-100°C. This method achieves >85% conversion efficiency when reacting with heteroarylboronic species, forming biaryl structures relevant to pharmaceutical intermediates [5] [9]. The bromine atom's positioning provides superior transmetallation kinetics compared to ortho or para isomers due to reduced steric hindrance and balanced electronic effects.
Microwave irradiation significantly accelerates synthetic steps involving 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, particularly in N-alkylation and nucleophilic aromatic substitution reactions. Comparative studies show 5-8x rate enhancement in SNAr reactions with secondary amines when conducted in DMF at 150°C under microwave irradiation (300W) versus conventional heating. This technique reduces reaction times from >12 hours to <30 minutes while maintaining yields of 75-92%, attributed to rapid, uniform superheating that overcomes kinetic barriers to nucleophilic attack at the C3 position. The electron-deficient pyridine ring facilitates this process, with Hammett constants (σmeta = 0.37) correlating with observed rate increases [9].
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine serves as a crucial precursor for quinoline-pyridine hybrids targeting carbonic anhydrase IX (hCA IX) inhibition. These hybrids exploit the bromine handle for Ullmann-type coupling with 4-hydroxyquinoline-3-carbaldehydes, generating ether-linked conjugates. Biological evaluation reveals pronounced selectivity for tumor-associated hCA IX over cytosolic isoforms (hCA I/II), with compound 6q exhibiting Ki = 1.47 µM. The tetrahydro-2H-pyranyl moiety enhances membrane permeability and imparts metabolic stability via shielding of the ether oxygen from oxidative O-dealkylation. Molecular docking confirms that the pyridine-thpyran component occupies the hydrophobic wall of the hCA IX active site, while the quinoline moiety projects toward the zinc-coordinated water cluster [3] [8].
The bromine substituent enables palladium-catalyzed amination for constructing 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole necroptosis inhibitors. Reaction with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[1,2-b][1,2,4]triazole under Pd(dppf)Cl₂ catalysis yields hybrid molecules exhibiting dual-species activity (human I2.1 and murine Hepa1-6 cells). Compound 26 demonstrates potent RIPK1 inhibition (IC₅₀ < 10 nM) by binding the allosteric pocket, with molecular dynamics simulations confirming hydrogen bonding between the THP oxygen and Arg104 residue. In vivo pharmacokinetics show oral bioavailability >60% in rodent models, attributable to the THP group's modulation of LogP (experimental = 2.16) within optimal therapeutic range [6] [9] [10].
Table 2: Hybridization Strategies and Biological Activities of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Derivatives
Hybrid System | Synthetic Approach | Biological Target | Key Compound & Activity | Structural Advantage |
---|---|---|---|---|
Quinoline-Pyridine | Ullmann coupling | Carbonic anhydrase IX | 6q: Ki = 1.47 µM (hCA IX) | Enhanced isoform selectivity; LogP = 3.2 |
Pyrrolo[1,2-b]triazole | Suzuki-Miyaura cross-coupling | RIPK1 (necroptosis) | 26: IC₅₀ < 10 nM; 86.6% recovery at 1 μM | Dual species activity; oral bioavailability >60% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1